molecular formula C17H17NO4 B12885590 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid CAS No. 773820-14-7

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

Cat. No.: B12885590
CAS No.: 773820-14-7
M. Wt: 299.32 g/mol
InChI Key: LUHBJVYNVFERJT-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is a complex organic compound that features a unique oxazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid typically involves the reaction of 2,3-diphenyl-1,2-oxazolidine with formaldehyde and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are maintained to facilitate the reaction.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

    Solvents: Common solvents include methanol, ethanol, or water, depending on the specific reaction requirements.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are frequently used.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Materials Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A well-known compound with similar hydroxymethyl functionality.

    2,5-Diformylfuran (DFF): Another compound with similar structural features.

    5-Methylfurfural (5MF): Shares the furan ring structure with hydroxymethyl substitution.

Uniqueness

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is unique due to its oxazolidine ring structure combined with phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

CAS No.

773820-14-7

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C17H17NO4/c19-11-14-15(17(20)21)16(12-7-3-1-4-8-12)18(22-14)13-9-5-2-6-10-13/h1-10,14-16,19H,11H2,(H,20,21)

InChI Key

LUHBJVYNVFERJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O

Origin of Product

United States

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